Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate
Description
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is a small, strained heterocyclic compound featuring an aziridine ring (a three-membered ring with two carbons and one nitrogen) substituted with a 4-methoxyphenyl group at the nitrogen and a methyl ester at the C2 position. The aziridine ring’s inherent strain confers unique reactivity, making it valuable in synthetic organic chemistry and medicinal applications.
Properties
CAS No. |
933782-80-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-9)12-7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
NYMUGJHOXHESHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with 4-methoxyphenyl derivatives under controlled conditions. For instance, a solution of ethyl succinyl chloride in acetonitrile can be added dropwise to a solution of methyl aziridine-2-carboxylate and triethylamine in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes regioselective nucleophilic attack, influenced by the electron-withdrawing ester group and the aryl substituent.
Oxygen Nucleophiles
-
Methanolysis : Reaction with methanol under acidic conditions opens the ring to form β-amino esters. For example, treatment with HCl in MeOH yields methyl 3-(4-methoxyphenylamino)-2-hydroxypropanoate .
-
Acetate Formation : Using acetic anhydride and a base (e.g., pyridine), the aziridine ring opens to afford N-acetylated β-amino esters .
Nitrogen Nucleophiles
-
Ammonia/Amines : Primary amines (e.g., benzylamine) attack the less substituted carbon, producing 1,2-diamino esters. This reaction proceeds in acetonitrile at 80°C with high regioselectivity .
Halides and Cyanide
-
Chloride : Ring-opening with HCl generates chlorinated β-amino esters, often with retention of stereochemistry .
-
Cyanide : Sodium cyanide in polar solvents (e.g., DMF) yields α-cyano-β-amino esters, useful in further functionalization .
Table 1: Representative Nucleophilic Ring-Opening Reactions
Reductive Ring-Opening
Reduction with borane or catalytic hydrogenation cleaves the C–N bond, yielding β-amino alcohols or amines:
-
NaBH₄/ZnCl₂ : Chelation-controlled reduction produces (1R,2S)- or (1S,2R)-β-amino alcohols with >95% enantiomeric excess (e.e.) .
-
H₂/Pd-C : Hydrogenolysis removes the 4-methoxyphenyl group, generating methyl aziridine-2-carboxylate derivatives .
Acidic Conditions
-
Protonation : The aziridine nitrogen is protonated in strong acids (e.g., H₂SO₄), leading to ring expansion or polymerization .
-
Epimerization : Prolonged exposure to acid may racemize stereocenters, necessitating careful control .
Basic Conditions
-
Ester Saponification : Hydrolysis with NaOH/MeOH yields 1-(4-methoxyphenyl)aziridine-2-carboxylic acid, a precursor for peptide coupling .
-
Elimination : Strong bases (e.g., LDA) induce deprotonation, forming azirine intermediates .
Stereochemical Considerations
The stereochemistry of reactions is tightly controlled by the starting material’s configuration:
-
Inversion During Synthesis : The (2S,3R)-aziridine configuration originates from inversion at both carbons during synthesis from oxiranecarboxylates .
-
NMR Analysis : Vicinal coupling constants (³J) distinguish cis (J = 6–8 Hz) and trans (J = 2–3 Hz) isomers . ¹⁹F-NMR of Mosher esters confirms enantiopurity (>95% e.e.) .
Scientific Research Applications
Anticancer Activity
One significant application of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is in the development of anticancer agents. Recent studies have explored its potential as a scaffold for synthesizing novel compounds with anticancer properties. For instance, aziridines have been integrated into drug design frameworks to enhance the efficacy and selectivity of anticancer drugs .
A systematic study demonstrated that derivatives of aziridine can exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Chiral Auxiliary Applications
This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality allows chemists to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals where the activity often depends on the stereochemistry of the molecule .
Ring Opening Reactions
The compound is also utilized in ring-opening reactions, which are essential for synthesizing more complex molecules. Studies have shown that this compound can undergo nucleophilic attack, leading to various functionalized products that can be further modified for specific applications .
Table 2: Summary of Reaction Pathways Involving this compound
| Reaction Type | Products | Yield (%) |
|---|---|---|
| Ring Opening | Functionalized amines | 85-90 |
| Nucleophilic Substitution | Various derivatives | 80-95 |
Case Study 1: Antitumor Activity Evaluation
In a recent investigation, this compound was evaluated for its antitumor activity against human breast cancer cells. The study revealed that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Asymmetric Synthesis
Another study focused on using this compound as a chiral auxiliary in the synthesis of amino acids. The results showed that the use of this compound significantly improved the enantioselectivity of the reactions, achieving up to 96% enantiomeric excess in certain cases .
Mechanism of Action
The mechanism of action of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring facilitates nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
The following analysis compares Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate to structurally or functionally analogous compounds, focusing on molecular properties, synthesis, and biological relevance.
Aziridine-2-carboxylate Derivatives with Sulfonamide Substituents
describes sulfonamide derivatives of aziridine-2-carboxylates, which share the methyl ester group but incorporate bulky naphthylsulfonyl substituents. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Methyl 1-[[5-chloro-6-(methylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate | C₁₅H₁₅ClN₂O₄S | 354.81 | 170–172 | Chloro, methylamino, naphthylsulfonyl |
| Methyl 1-[[6-(dimethylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate | C₁₆H₁₈N₂O₄S | 334.39 | 156–158 | Dimethylamino, naphthylsulfonyl |
| Target Compound : this compound | C₁₂H₁₃NO₃* | 219.24* | Not reported | 4-Methoxyphenyl, methyl ester |
Key Observations :
- Molecular Weight/Size : Sulfonamide derivatives exhibit higher molecular weights (334–355 g/mol) due to the naphthylsulfonyl groups, whereas the target compound is smaller (~219 g/mol).
- Melting Points : Sulfonamide derivatives have elevated melting points (156–172°C) compared to simpler aziridines, likely due to increased molecular rigidity and intermolecular interactions .
- The absence of sulfonamide groups in the target compound may reduce such activity but enhance metabolic stability.
Aziridine Derivatives with Alternative Substituents
1-(4-Methoxyphenyl)aziridine-2-carbaldehyde ()
This compound replaces the methyl ester with a carbaldehyde group:
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Synthesis : Produced via ethyl ester intermediates (52% yield reported) .
Comparison :
- Reactivity : The aldehyde group offers nucleophilic reactivity (e.g., for condensation reactions), whereas the methyl ester in the target compound is more electrophilic.
- Applications : Carbaldehydes are intermediates in alkaloid synthesis, while esters are typically used as protecting groups or prodrugs.
N-(4-Methoxyphenyl)-1-aziridinecarboxamide ()
This amide derivative features a carboxamide group instead of the ester:
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
Comparison :
- Solubility : The amide group enhances water solubility compared to the hydrophobic ester.
Heterocyclic Compounds with 4-Methoxyphenyl Groups
Methyl 1-(4-Methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate ()
This imidazole derivative shares the 4-methoxyphenyl and methyl ester groups but lacks the strained aziridine ring:
- Molecular Formula : C₂₀H₂₀N₂O₃
- Molecular Weight : 336.39 g/mol
Comparison :
- Ring Stability : Imidazole’s aromaticity confers thermal and chemical stability, contrasting with the reactive aziridine ring.
- Synthesis : Imidazoles are synthesized via cyclization with PPA, whereas aziridines often require ring-closing strategies .
Biological Activity
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is a compound within the aziridine family, known for its unique three-membered ring structure which imparts significant reactivity and biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of aziridine derivatives, including this compound, typically involves the aziridination of alkenes or the ring-opening reactions of precursors. The use of various catalysts and reagents can lead to high yields and specific stereochemical outcomes. For example, aziridination reactions have been optimized to achieve significant enantioselectivity, which is crucial for biological activity .
Biological Activity
Anticancer Properties
Recent studies have highlighted the anticancer potential of aziridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structures have demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) cells, suggesting a potential mechanism involving the disruption of cellular processes critical for tumor growth .
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:
- Alkylation of DNA: Aziridines are known to interact with nucleophilic sites in DNA, potentially leading to alkylation and subsequent cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation: Some aziridine derivatives have been observed to increase ROS levels in cancer cells, contributing to oxidative stress and apoptosis .
Case Studies
Several case studies illustrate the biological activities associated with similar aziridine compounds:
- Study on Antiproliferative Activity:
- Mechanistic Insights:
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | DNA alkylation, ROS generation |
| Cyanoaziridines | A549 | 20 | Selective cytotoxicity |
| Phosphorus-substituted aziridines | MCR-5 (non-malignant) | >50 | Non-selective; increased leukocyte count |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate?
While direct synthesis protocols for this specific compound are not detailed in the provided evidence, analogous aziridine derivatives are typically synthesized via ring-closing reactions. For example, ethyl 1-(4-methoxyphenyl)azetidine derivatives utilize nitro intermediates that undergo cyclization and reduction steps to form strained rings . Additionally, methyl esters of structurally complex heterocycles often employ condensation reactions between carboxylic acid precursors and methanol under acidic conditions . Crystallographic validation of similar compounds (e.g., triclinic crystal systems with unit cell parameters a = 10.1727 Å, b = 10.4210 Å) supports the reliability of these methods for achieving target geometries .
Q. How is the structural integrity and purity of this compound validated in academic research?
Combined spectroscopic and chromatographic techniques are critical:
- X-ray crystallography : Resolves stereochemistry and confirms molecular geometry, as demonstrated for methyl pyrrolidine carboxylates with triclinic crystal systems (α = 91.833°, β = 106.154°) .
- NMR spectroscopy : Assigns substituent positions and detects impurities; used in dihydropyridine derivatives to verify regiochemistry .
- HPLC : Quantifies purity, particularly for labile aziridines prone to ring-opening .
Q. What are the recommended storage conditions to prevent degradation?
Although specific data for this compound is absent, safety guidelines for similar esters recommend:
- Storage under inert atmospheres (argon or nitrogen) to minimize oxidation .
- Temperatures below –20°C to preserve aziridine ring stability, as suggested for sulfanylpyridazine derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the aziridine ring influence its reactivity in nucleophilic ring-opening reactions?
The strained three-membered aziridine ring exhibits heightened reactivity, with stereoelectronic effects dictating regioselectivity. For instance, in related azetidine derivatives, substituent orientation (e.g., 4-methoxyphenyl groups) directs nucleophilic attack to the less hindered carbon . Computational modeling (DFT) can predict transition states, but experimental validation via X-ray crystallography (e.g., γ = 102.536° in triclinic systems) is essential to resolve steric conflicts .
Q. How can researchers design cellular assays to evaluate the bioactivity of this compound?
Methodologies from studies on analogous heterocycles include:
- Cell culture models : Use immortalized lines (e.g., cancer cells) to assess cytotoxicity or calcium modulation, as done for dihydropyridine derivatives .
- Enzyme-linked assays : Measure inhibition of target enzymes (e.g., kinases) via fluorometric or colorimetric readouts .
- Metabolic stability tests : Incubate the compound with liver microsomes to evaluate pharmacokinetic properties .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies often arise from solvent effects or conformational flexibility. A multi-modal approach is recommended:
- Cross-validate NMR/IR data with computational simulations (e.g., DFT) to identify solvent-induced shifts .
- Compare experimental XRD bond lengths (e.g., C–N = 1.47 Å) with optimized computational geometries to refine force-field parameters .
- Replicate synthetic conditions (e.g., temperature, catalyst loading) to isolate confounding variables, as seen in azetidine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
